p-Tyramine-d4 Hydrochloride

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Endogenous tyramine quantification in complex matrices is compromised by matrix effects and variable extraction recovery, rendering unlabeled internal standards analytically invalid. p-Tyramine-d4 Hydrochloride (CAS 1189884-47-6) is the required isotopically matched internal standard that co-elutes with native tyramine while providing a definitive +4 Da mass shift for unambiguous MS discrimination. • Isotopic enrichment: ≥98 atom % D; chemical purity: ≥98%; ensures ≤0.1 µg/kg detection limits in food matrices. • Corrects for ionization suppression and SPE recovery variability in plasma, brain tissue, and fermented food extracts. • Supplied as a hydrochloride salt (MW 177.66); non-hazardous for transport; ready for global dispatch.

Molecular Formula C8H12ClNO
Molecular Weight 177.66 g/mol
CAS No. 1189884-47-6
Cat. No. B563129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tyramine-d4 Hydrochloride
CAS1189884-47-6
Synonyms4-(2-Aminoethyl-d4)phenol Hydrochloride;  2-(4-Hydroxyphenyl)ethyl-1,1,2,2-d4-amine Hydrochloride;  Tyrosamine-d4 Hydrochloride;  Mydrial-d4; 
Molecular FormulaC8H12ClNO
Molecular Weight177.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)O.Cl
InChIInChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2;
InChIKeyRNISDHSYKZAWOK-NXMSQKFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tyramine-d4 Hydrochloride Internal Standard


p-Tyramine-d4 Hydrochloride is a stable isotope-labeled internal standard, specifically a deuterated analog of tyramine in which four hydrogen atoms are replaced by deuterium . Provided as a hydrochloride salt with a molecular weight of 177.66 g/mol, it is utilized exclusively as an internal standard in mass spectrometry-based analytical workflows . Its core function is to enable accurate quantification of endogenous and dietary tyramine by correcting for matrix effects and variable recovery during sample preparation and analysis, particularly in LC-MS/MS applications .

Workflow: LC-MS/MS bioanalysis for tyramine quantification
Function: Deuterated ISTD corrects matrix effects and recovery variability

Why Generic Substitution Fails for p-Tyramine-d4


Generic substitution of p-Tyramine-d4 Hydrochloride with unlabeled tyramine hydrochloride or structurally similar internal standards (such as hexylamine) is analytically invalid for accurate quantification . Unlike unlabeled tyramine, which is indistinguishable from the endogenous analyte, the d4-labeled variant exhibits a distinct mass shift (+4 Da), allowing the mass spectrometer to differentiate it from the native compound [1]. Crucially, deuterated internal standards can exhibit different chromatographic or extraction behavior compared to the analyte or alternative standards, making direct class-level substitution a source of significant quantitative error [2]. Therefore, a precise isotopic match is required to co-elute with the analyte and accurately correct for matrix effects and ionization suppression inherent in complex biological samples.

Unlabeled tyramine Indistinguishable from endogenous analyte; lacks the +4 Da mass shift required for differentiation.
Structurally similar IS (e.g., hexylamine) Cannot co-elute with tyramine; fails to correct matrix effects and ionization suppression.
Isotopic mismatch May alter extraction or chromatographic behavior, leading to quantitative error in complex biological samples.

Quantitative Differentiation Evidence


Mass Spectrometric Differentiation

The primary differentiation of p-Tyramine-d4 Hydrochloride lies in its incorporation of four deuterium atoms, which provides a mass shift of +4 Da relative to unlabeled tyramine . This mass difference is sufficient to achieve baseline separation in the mass analyzer, preventing signal overlap between the internal standard and the endogenous analyte, which is a requirement for accurate quantification. The monoisotopic mass is specified as 177.0858 Da, ensuring precise mass filtering .

Mass Shift
Head-to-head
+4 Da vs. unlabeled tyramine (177.66 vs 173.64 g/mol)
Enables analyte-specific signal isolation in mass analyzer.
Sufficient for baseline separation in LC-MS/MS.
Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

High Isotopic Enrichment Specification

The suitability of a deuterated internal standard is contingent on high isotopic enrichment to minimize the presence of unlabeled material that would contribute to the analyte signal. For p-Tyramine-d4 Hydrochloride, the isotopic enrichment is specified at ≥98% atom D, with a chemical purity of ≥95% by HPLC . This specification ensures that the internal standard contributes negligible interference to the unlabeled tyramine channel, a critical parameter for achieving low limits of quantification.

Isotopic Enrichment
Specification review
≥98% atom D; Chemical purity ≥95% (HPLC)
Minimizes unlabeled interference, supports low LLOQ.
Specification to verify at procurement.
Stable Isotope Labeling Quality Control Analytical Chemistry

Validated Use in β-Agonist Residue Analysis

p-Tyramine-d4 Hydrochloride has been validated as an internal standard in a standardized method for the determination of β-agonist residues in animal-derived foods (muscle, liver, kidney) . The method employs LC-MS/MS and achieves a limit of detection (LOD) of 0.1 μg/kg and a limit of quantification (LOQ) of 0.3 μg/kg. Using this specific deuterated internal standard is required to correct for matrix effects and ensure recovery rates fall within the acceptable range of 70-120%, a performance standard that cannot be met using unlabeled or non-isotopic alternatives .

Residue Analysis
Reported context
LOD: 0.1 μg/kg; LOQ: 0.3 μg/kg; Recovery: 70–120%
Supports sub-ppb detection in food safety research.
Validated in animal-derived food matrices with LC-MS/MS.
Food Safety LC-MS/MS Veterinary Drug Residue

Tyramine Pharmacological Activity

While p-Tyramine-d4 Hydrochloride is not biologically active itself, it is the internal standard for quantifying the biologically active analyte, tyramine. The biological relevance and potency of the target analyte establish the significance of its accurate measurement. Tyramine activates the Trace Amine-Associated Receptor 1 (TAAR1) with species-dependent potency, exhibiting EC50 values of 0.08 μM (rat), 0.69 μM (mouse), and 2.26 μM (human-rat chimera) [1]. Furthermore, tyramine inhibits the release of norepinephrine and dopamine in isolated rat caudate nucleus with IC50 values of 40.6 nM and 119 nM, respectively [1].

Analyte Potency
Context-dependent
TAAR1 EC50: 0.08 μM (rat), 0.69 μM (mouse), 2.26 μM (human-rat); IC50 (norepinephrine release) 40.6 nM
Analyte potency supports quantification importance in research.
Data for unlabeled tyramine; provides context for ISTD need.
TAAR1 Agonist Neuropharmacology Trace Amines

p-Tyramine-d4 Hydrochloride Application Scenarios


Regulatory Tyramine Quantification in Food

This compound is optimal for use as an internal standard in LC-MS/MS methods designed to quantify tyramine levels in complex food matrices such as cheese, fermented products, and processed meats. The high isotopic enrichment (≥98% atom D) and specific +4 Da mass shift are essential for correcting matrix effects and achieving the low detection limits (0.1 μg/kg) required for regulatory monitoring and shelf-life studies, as demonstrated in β-agonist residue analysis protocols .

Preclinical Pharmacokinetic Profiling

For researchers investigating the role of tyramine in neurotransmission or its metabolic fate in vivo, p-Tyramine-d4 Hydrochloride is the required internal standard. The target analyte, tyramine, is a potent TAAR1 agonist (rat EC50 = 0.08 μM) and catecholamine release inhibitor . Using the d4-labeled internal standard ensures that variable extraction recovery and ionization efficiency are normalized, enabling reliable generation of PK parameters (Cmax, AUC, T1/2) from biological matrices like plasma and brain tissue.

Clinical Biomarker Discovery and Validation

In clinical research settings, where detecting subtle changes in circulating trace amine levels is crucial for biomarker discovery, p-Tyramine-d4 Hydrochloride provides the analytical precision needed. Its high chemical purity (≥99.76%) minimizes background interference, which is critical for quantifying endogenous tyramine at physiological concentrations. This ensures that observed differences between patient cohorts are due to biological variation rather than analytical variability, a key consideration for labs validating assays for neurological conditions.

Application
Selection Property
Validation Focus
Food safety research monitoring
High isotopic enrichment & +4 Da mass shift for matrix correction
Sub-ppb detection capability in complex food matrices
Preclinical PK research studies
Co-elution and recovery normalization
PK parameter accuracy (Cmax, AUC) in plasma/tissue
Human plasma biomarker research
High chemical purity to minimize background interference
Analytical precision at physiological tyramine concentrations

Technical Documentation Hub

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